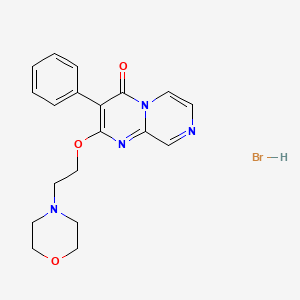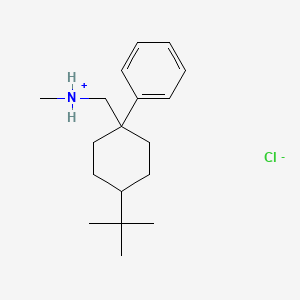
9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-purine,6-ethyl-9-b-d-ribofuranosyl- is a chemical compound with the molecular formula C12H16N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- typically involves the reaction of purine derivatives with ribofuranosyl groups under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which is then reacted with ethyl groups and ribofuranosyl groups in the presence of catalysts and solvents to yield the desired compound .
Industrial Production Methods
Industrial production of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
9H-purine,6-ethyl-9-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can occur at different positions on the purine ring, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .
Aplicaciones Científicas De Investigación
9H-purine,6-ethyl-9-b-d-ribofuranosyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-9-β-D-ribofuranosyl-9H-purine: A similar compound with a chlorine atom instead of an ethyl group.
6-methylmercaptopurine riboside: Another analog with a methylthio group.
Clofarabine: A derivative used as an anticancer agent.
Uniqueness
9H-purine,6-ethyl-9-b-d-ribofuranosyl- is unique due to its specific ethyl and ribofuranosyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to other similar compounds .
Propiedades
Número CAS |
16006-62-5 |
|---|---|
Fórmula molecular |
C12H16N4O4 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-(6-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-2-6-8-11(14-4-13-6)16(5-15-8)12-10(19)9(18)7(3-17)20-12/h4-5,7,9-10,12,17-19H,2-3H2,1H3 |
Clave InChI |
AGKGZTUSZIPPRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)

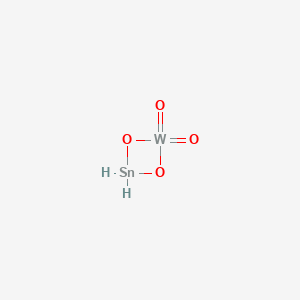

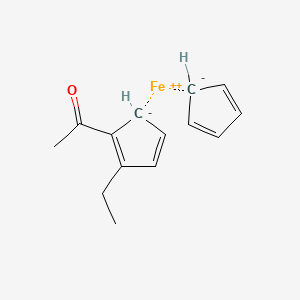
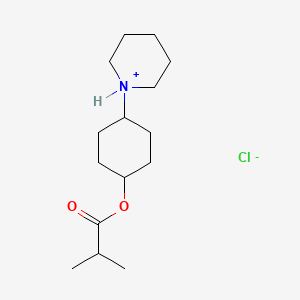




![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
